molecular formula C14H17INNaO3S B12782131 2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt CAS No. 71205-43-1

2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt

Cat. No.: B12782131
CAS No.: 71205-43-1
M. Wt: 429.25 g/mol
InChI Key: PCIHAOMIGSTCAC-UHFFFAOYSA-M
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Description

2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt is a quinolinium derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a methyl group and a sulfobutyl group, along with iodide and sodium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt typically involves the reaction of 2-methylquinoline with 1,4-butanesultone, followed by the addition of sodium iodide. The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinium nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized quinolinium derivatives.

    Reduction: Reduced quinolinium derivatives.

    Substitution: Substituted quinolinium compounds with various functional groups.

Scientific Research Applications

2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological systems, particularly in the investigation of cellular processes and enzyme activities.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt involves its interaction with molecular targets such as enzymes and receptors. The quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound can modulate the activity of various enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylquinolin-1-ium iodide: Similar structure but with two methyl groups instead of a sulfobutyl group.

    2-Methylquinolinium iodide: Lacks the sulfobutyl group, making it less hydrophilic.

Uniqueness

2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt is unique due to the presence of the sulfobutyl group, which enhances its solubility in water and its ability to interact with biological molecules. This makes it particularly useful in biological and medical applications compared to its analogs.

Properties

CAS No.

71205-43-1

Molecular Formula

C14H17INNaO3S

Molecular Weight

429.25 g/mol

IUPAC Name

sodium;4-(2-methylquinolin-1-ium-1-yl)butane-1-sulfonate;iodide

InChI

InChI=1S/C14H17NO3S.HI.Na/c1-12-8-9-13-6-2-3-7-14(13)15(12)10-4-5-11-19(16,17)18;;/h2-3,6-9H,4-5,10-11H2,1H3;1H;/q;;+1/p-1

InChI Key

PCIHAOMIGSTCAC-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)CCCCS(=O)(=O)[O-].[Na+].[I-]

Origin of Product

United States

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